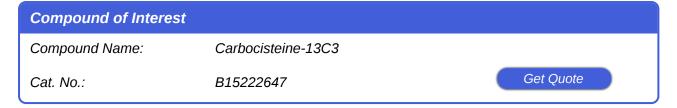


# Stability and Storage of Carbocisteine-13C3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for **Carbocisteine-13C3**. The information is critical for ensuring the integrity of the molecule, particularly when used as an internal standard in bioanalytical methods, and for the overall quality of research and development outcomes. The stability of an isotopically labeled compound is generally expected to be comparable to its unlabeled counterpart. Therefore, data on Carbocisteine is also included for a comprehensive understanding.

## **Recommended Storage Conditions**

Proper storage is crucial to prevent degradation and maintain the chemical purity of **Carbocisteine-13C3**. The following table summarizes the recommended storage conditions for both the solid form and solutions.

Table 1: Recommended Storage Conditions for Carbocisteine-13C3



Form	Temperature	Duration	Additional Notes
Solid (Powder)	-20°C	3 years	
4°C	2 years	[1][2]	
2-8°C		Hygroscopic, store under inert atmosphere.[3][4]	_
In Solvent	-80°C	6 months	Stored under nitrogen. [1]
-20°C	1 month	[1]	

General guidance for solutions suggests that once prepared, they should be stored in aliquots in tightly sealed vials and used within one month. Repeated freeze-thaw cycles should be avoided.[1]

# Stability Profile

The stability of Carbocisteine, and by extension **Carbocisteine-13C3**, is influenced by several factors including temperature, pH, and the presence of oxidizing agents.

### **Thermal Stability**

Forced degradation studies on Carbocisteine have shown that it is susceptible to thermal stress. One identified degradation product under thermal stress (60°C and 80°C) in the pH range of 5.0-7.0 is 5-oxo-thiomorpholine-3-carboxylic acid, the lactam of Carbocisteine.[5]

#### pH and Oxidative Stability

Studies on Carbocisteine syrups have demonstrated that pH and the presence of antioxidants significantly impact stability. Formulations containing sodium metabisulfite at pH 5.0 showed the greatest degradation.[6] Furthermore, in the presence of a moderately strong oxidizing agent like 0.5% hydrogen peroxide, Carbocisteine can degrade to S-carboxymethyl-L-cysteine-(R/S)-sulphoxide.[5]

# **Stock Solution Stability**



The stability of stock solutions is critical for their use as internal standards in quantitative analysis.

Table 2: Stock Solution Stability of Carbocisteine

Stability Type	Condition	Duration	Stability (%)
Short-Term	Room Temperature	45.5 hours	99.39 - 100.98
Long-Term	Refrigerator	19 days	99.84 - 99.93

# **Experimental Protocols**

The following section details the methodologies used in the stability and analysis of Carbocisteine, where **Carbocisteine-13C3** is often employed as an internal standard.

# Bioanalytical Method for Carbocisteine in Human Plasma

This method is used for pharmacokinetic and bioequivalence studies.

- Sample Preparation: Solid Phase Extraction (SPE).
- Chromatography: High-Performance Liquid Chromatography (HPLC).
  - Column: Luna 5u HILIC 200 A (150 x 4.6 mm).
  - Mobile Phase: Acetone-M: Buffer-1 (40:60% v/v).
  - Diluent: Acetone-M: Water (90:10% v/v).
- Detection: Tandem Mass Spectrometry (MS/MS).
- Internal Standard: Carbocisteine-13C3.

### **Forced Degradation Study Protocol**

This protocol is designed to identify potential degradation products and pathways.



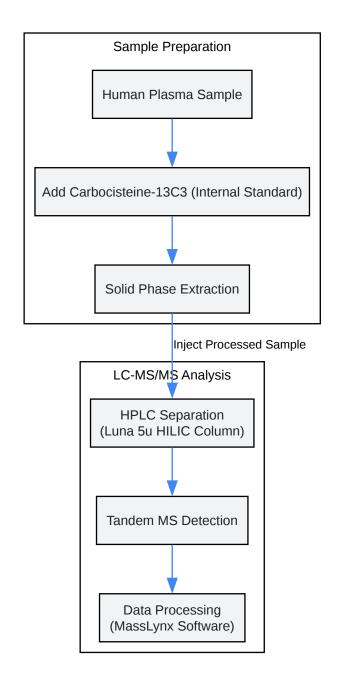
#### • Stress Conditions:

- Thermal: Samples exposed to elevated temperatures (e.g., 50°C, 60°C, 80°C) at a controlled humidity (e.g., 75% RH).[5][6]
- Oxidative: Samples treated with an oxidizing agent (e.g., 3% or 0.5% hydrogen peroxide).
   [5][6]
- pH: Samples subjected to acidic and basic conditions.
- Analysis:
  - The drug content is analyzed at specified time points (e.g., 0, 15, and 35 days) using a stability-indicating HPLC-UV method.[6]

## **Visualized Workflows**

The following diagrams illustrate the experimental workflows described above.

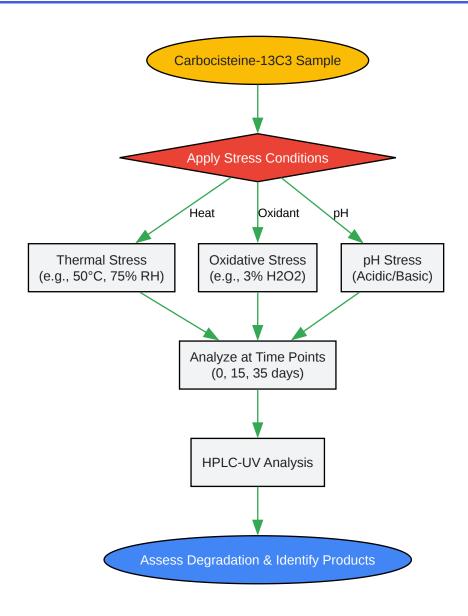




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Bioanalytical Workflow for Carbocisteine in Plasma.





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Forced Degradation Study Workflow.

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